molecular formula C23H18ClNO3S B2474664 (4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114659-96-9

(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2474664
CAS RN: 1114659-96-9
M. Wt: 423.91
InChI Key: AJDXPFPDQMDQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H18ClNO3S and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Disorder The title compound's structure has been redetermined at 100 K, revealing higher precision and identifying disorder in one of the ethyl groups that was not previously reported. This redetermination does not display a single-crystal-to-single-crystal polymorphic phase transition upon cooling, contrasting with closely related compounds. This behavior is attributed to the disorder in the ethyl group, suggesting potential applications in understanding material stability and phase transitions (Takahashi, 2011).

Reactivity with Nucleophiles Research into the reactivity of similar benzo[b]thiophene derivatives with sulfur- and oxygen-containing nucleophiles under various conditions has provided insights into functionalizing 2-acyl-benzo[b]thiophene derivatives. This process, involving Michael-type nucleophilic addition, enables a two-step functionalization method, offering pathways for synthesizing novel organic compounds with potential applications in drug development and materials science (Pouzet et al., 1998).

Clathrate Formation Investigations into clathrate hosts for benzene guests have shown that edge-to-face interaction between aromatic rings plays a crucial role in inclusion complex formation. This understanding is vital for designing new materials with specific encapsulation properties, relevant in drug delivery systems and molecular recognition (Eto et al., 2011).

Antimicrobial Applications Synthesis of formazans from a Mannich base derivative has been explored for antimicrobial applications. The process involves several steps, including refluxing, esterification, and diazotization, leading to compounds with moderate activity against bacterial and fungal strains. This research underscores the potential of such chemical entities in developing new antimicrobial agents (Sah et al., 2014).

Synthesis of Oxadiazoles and Quinazolines Diaminoglyoxime has been used to synthesize a variety of compounds, including bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones. This research highlights the versatility of diaminoglyoxime in organic synthesis, providing a route to a range of heterocyclic compounds with potential pharmaceutical applications (Khanmiri et al., 2014).

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S/c1-2-16-7-13-19(14-8-16)25-15-22(23(26)17-9-11-18(24)12-10-17)29(27,28)21-6-4-3-5-20(21)25/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDXPFPDQMDQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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